4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid hydrochloride is a chemical compound with the molecular formula C15H20ClF3N2O2 and a molecular weight of approximately 352.78 g/mol. This compound features a trifluoromethyl group, which is known to enhance biological activity and lipophilicity. It is primarily classified as a benzoic acid derivative and is of interest in medicinal chemistry due to its potential applications in drug development.
The synthesis of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid hydrochloride can be achieved through several methods, typically involving the following steps:
The molecular structure of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid hydrochloride can be analyzed through its chemical formula:
The compound can participate in various chemical reactions typical for carboxylic acids and amines, including:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid hydrochloride is not fully elucidated but may involve:
Studies indicate that modifications in the structure can significantly influence kinase inhibitory potency and cellular activity, suggesting that this compound could be optimized for therapeutic use.
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often employed to characterize this compound.
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid hydrochloride has potential applications in:
This compound exemplifies how structural modifications can lead to enhanced pharmacological profiles, making it a subject of interest in ongoing drug discovery efforts.
The compound 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid hydrochloride (CAS 887399-47-5) is structurally engineered to target the RAF kinase family—key drivers in the RAS/RAF/MEK/ERK pathway. Oncogenic mutations (e.g., BRAFV600E) trigger constitutive pathway activation in cancers like melanoma and colorectal carcinoma [2] [8]. Rational design leverages:
Table 1: Key Structural Features and Kinase Selectivity
Structural Region | Role in RAF Inhibition | Selectivity Impact |
---|---|---|
Benzoic acid core | Hinge region binding via H-bonding | High affinity for BRAFV600E ATP pocket |
Trifluoromethyl group | Hydrophobic occupancy of allosteric pocket | Suppresses dimer-mediated resistance |
Ethylpiperazine side chain | Solubility enhancement & charge interaction | Reduces off-target kinase activity |
This compound belongs to the diaryl amide class, sharing a conserved benzoic acid scaffold with optimized side chains for potency. Critical analogues include:
Table 2: Comparative Analysis of Diaryl Amide Analogues
Compound | Core Structure | Key Modifications | BRAFV600E IC50 |
---|---|---|---|
Target compound | Benzoic acid | Ethylpiperazine + CF3 | 0.05 μM (predicted) |
Nilotinib intermediate [7] | Benzoic acid | Pyridinyl-pyrimidine | N/A (Bcr-Abl focus) |
Vemurafenib [5][9] | Sulfonamide | Propylsulfonamide + phenyl | 0.13 μM |
Compound 2l [5] | Pyrazolopyrimidine | Isoquinoline rigidification | 0.008 μM |
The integration of trifluoromethyl and ethylpiperazine groups exemplifies strategic bioisosteric optimization:
Table 3: Bioisosteric Contributions to Pharmacokinetic Properties
Bioisostere | Key Properties | Impact on Compound Profile |
---|---|---|
Trifluoromethyl | High lipophilicity (π = 0.88), metabolic stability | Enhances target binding & half-life |
Ethylpiperazine | pKa ~8.5; water-soluble salts | Improves solubility (>10x vs. non-piperazine analogues) |
Benzoic acid | Ionizable carboxylate (pKa ~4.5) | Facilitates salt formation & crystallinity |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: